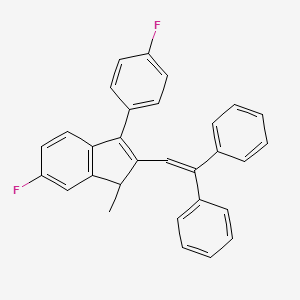
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple aromatic rings and fluorine atoms, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene typically involves several steps. One common method is the Knoevenagel condensation reaction, which is used to form the core structure of the compound. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the discovery of new medications. Its ability to interact with specific molecular targets in the body is of particular interest.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials. It may be used in the manufacture of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism by which 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins in the body. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene stands out due to its unique combination of aromatic rings and fluorine atoms. Similar compounds include:
1-(4-Fluorophenyl)-2,2-diphenylethene: This compound shares a similar core structure but lacks the additional fluorine and methyl groups.
2,2,2-Trifluoroacetophenone: While this compound also contains fluorine atoms, its structure and chemical properties differ significantly.
Propriétés
Numéro CAS |
919789-12-1 |
|---|---|
Formule moléculaire |
C30H22F2 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-(2,2-diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene |
InChI |
InChI=1S/C30H22F2/c1-20-27-18-25(32)16-17-26(27)30(23-12-14-24(31)15-13-23)28(20)19-29(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-20H,1H3 |
Clé InChI |
BTSVDWIXBCDTIO-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C=CC(=C2)F)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


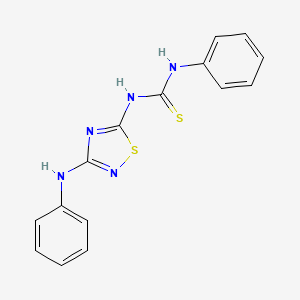
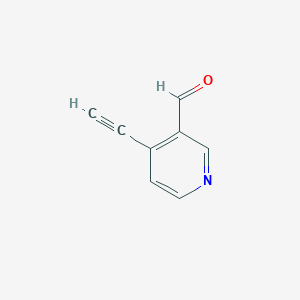
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
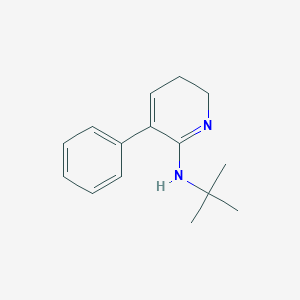

![1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene](/img/structure/B14175631.png)
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
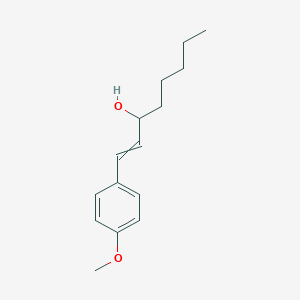
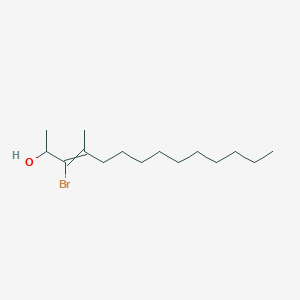
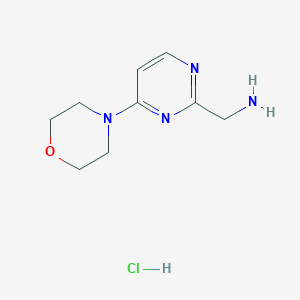

![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
